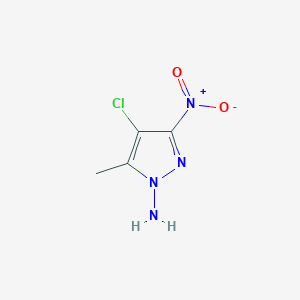

![molecular formula C27H28N4O3 B2534758 1-({3-[4-(ベンジルオキシ)フェニル]-1,2,4-オキサジアゾール-5-イル}メチル)-4-(4-メトキシフェニル)ピペラジン CAS No. 1252928-45-2](/img/structure/B2534758.png)

1-({3-[4-(ベンジルオキシ)フェニル]-1,2,4-オキサジアゾール-5-イル}メチル)-4-(4-メトキシフェニル)ピペラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine” is a complex organic molecule. It contains several functional groups and rings, including a benzyloxyphenyl group, an oxadiazolyl group, and a piperazine ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzyloxyphenyl and methoxyphenyl groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The compound, due to its complex structure, might undergo a variety of chemical reactions. The oxadiazole ring, in particular, is known to participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some related compounds, such as 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione, have been found to exhibit antidiabetic activity .科学的研究の応用

- 研究者はこの化合物の抗真菌の可能性を探求してきました。 関連する研究では、5-(4-(ベンジルオキシ)置換フェニル)-3-((フェニルアミノ)メチル)-1,3,4-オキサジアゾール-2(3H)-チオンマンニッヒ塩基の新しいシリーズを、分子篩と超音波処理などのグリーンケミストリーツールを用いて合成しました 。これらの誘導体は、カンジダ・アルビカンス、クリプトコッカス・ネオフォルマンス、アスペルギルス・フミガーツスなどの人間の病原性真菌株に対して有望な抗真菌活性を示しました。

- 4-(ベンジルオキシ)フェニルイソシアネートは、1,3,5-トリス(4-ベンジルオキシフェニル)-1,3,5-トリアジナン-2,4,6-トリオンの環状三量化による合成における中間体として機能します 。トリアジナンは、材料科学および有機合成において用途が見られます。

- 3’-(4-(ベンジルオキシ)フェニル)-1’-フェニル-5-(ピリジン-4-イル)-3,4-ジヒドロ-1’H,2H-3,4’-ビピラゾール誘導体の新しいシリーズが設計および合成されました。 これらの化合物は、EGFRキナーゼ阻害活性と、MCF-7(乳がん)、A549(非小細胞肺腫瘍)、HCT-116(結腸がん)、SiHaなどのヒト癌細胞株に対する抗増殖効果について評価されました .

抗真菌活性

トリアジナン合成

EGFRキナーゼ阻害と抗癌活性

作用機序

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it a significant target for anticancer therapies .

Mode of Action

This compound interacts with its target, the EGFR kinase, by binding to the ATP-binding site of the enzyme . This binding inhibits the kinase activity of EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The compound’s interaction with EGFR kinase leads to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The inhibition of EGFR kinase by this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR kinase, this compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells .

Pharmacokinetics

The compound’s effectiveness against cancer cell lines suggests that it may have favorable bioavailability .

Result of Action

The result of this compound’s action is a significant reduction in the proliferation of cancer cells and an increase in apoptosis . Specifically, it has shown potent antitumor activities against the human non-small lung tumor cell line A549 .

特性

IUPAC Name |

5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3/c1-32-24-13-9-23(10-14-24)31-17-15-30(16-18-31)19-26-28-27(29-34-26)22-7-11-25(12-8-22)33-20-21-5-3-2-4-6-21/h2-14H,15-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJWXOGIGTYTKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

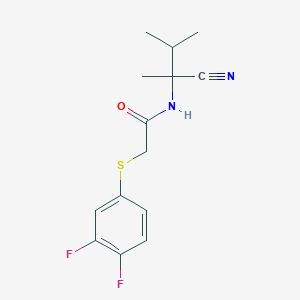

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2534676.png)

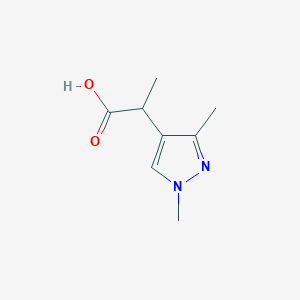

![4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2534678.png)

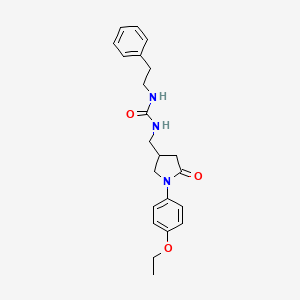

![2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2534680.png)

![(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534685.png)

![1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride](/img/structure/B2534687.png)

![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2534690.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B2534694.png)

![1-[2-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2534695.png)

![1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2534698.png)